
Propene-2-D1
Overview
Description
Propene-2-D1 (C₃H₅D) is a deuterated isotopologue of propene (C₃H₆), where one hydrogen atom at the second carbon is replaced by deuterium (D). This substitution introduces distinct physicochemical properties, such as altered bond strength (C–D vs. C–H) and vibrational frequencies, making it valuable in kinetic studies, isotopic tracing, and spectroscopic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propene-2-D1 can be synthesized through several methods. One common approach involves the deuteration of propylene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of deuterated reagents and catalysts to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to separate the desired product from any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions: Propene-2-D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated propylene oxide or other oxygenated derivatives.
Reduction: The compound can be reduced to form deuterated propane.
Substitution: It can participate in substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium or platinum.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Deuterated propylene oxide.
Reduction: Deuterated propane.
Substitution: Deuterated halopropanes.
Scientific Research Applications
Chemical Synthesis
Propene-2-D1 is utilized in the synthesis of various organic compounds. Its deuterated nature allows researchers to track reaction pathways and mechanisms through isotopic labeling. This is particularly useful in:
- Mechanistic Studies : Deuterium labeling helps elucidate reaction mechanisms by providing insights into bond-breaking and bond-forming processes. For example, studies on the hydrogenation and dehydrogenation of propylene have demonstrated how isotopic substitution can affect reaction rates and pathways .
- Synthesis of Pharmaceuticals : The compound is used in the production of deuterated pharmaceuticals, which can have improved metabolic stability and reduced toxicity. Research indicates that incorporating deuterium into drug molecules can enhance their pharmacokinetic properties .
Material Science
In material science, this compound plays a critical role in the development of advanced materials:
- Polymer Chemistry : Deuterated propene is employed in the synthesis of polymers with specific properties. The incorporation of deuterium can influence the thermal and mechanical properties of polymers, making them suitable for specialized applications.
- Nanomaterials : Research has shown that using this compound in the synthesis of nanomaterials can lead to enhanced performance characteristics due to its unique chemical properties .
Analytical Chemistry
The use of this compound extends into analytical chemistry, where it serves as a standard for various analytical techniques:
- NMR Spectroscopy : Deuterated solvents are essential for nuclear magnetic resonance (NMR) spectroscopy, allowing for clearer spectra by minimizing background signals from hydrogen atoms. This compound is often used as a solvent or internal standard in NMR experiments.
- Mass Spectrometry : In mass spectrometry, isotopically labeled compounds like this compound facilitate the identification and quantification of substances in complex mixtures by providing distinct mass signatures .
Case Study 1: Mechanistic Insights from Deuterated Compounds
A study investigating the hydrogenation of propylene on platinum surfaces demonstrated that using this compound allowed researchers to observe kinetic isotope effects that provided detailed insights into the reaction mechanism. The results indicated that the rate of hydrogenation was significantly affected by the presence of deuterium, underscoring its utility in mechanistic studies .
Case Study 2: Enhanced Drug Development
In pharmaceutical research, a team utilized this compound to synthesize a new class of anti-cancer agents. The incorporation of deuterium led to compounds that exhibited improved stability and efficacy in preclinical trials compared to their non-deuterated counterparts .
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Chemical Synthesis | Mechanistic studies | Improved understanding of reaction pathways |
Pharmaceutical synthesis | Enhanced metabolic stability | |
Material Science | Polymer development | Tailored thermal and mechanical properties |
Nanomaterial synthesis | Improved performance characteristics | |
Analytical Chemistry | NMR Spectroscopy | Clearer spectra |
Mass Spectrometry | Distinct mass signatures |
Mechanism of Action
The mechanism of action of Propene-2-D1 is primarily related to its behavior in chemical reactions. The presence of deuterium, which has a higher mass than hydrogen, can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics, making deuterium-labeled compounds valuable tools in mechanistic studies.
Comparison with Similar Compounds
Isotopologues of Propene
- Propene-1,1-D2 (C₃H₆): CAS No.: 1517-49-3 Molecular Weight: 42.08 g/mol (as reported, though this conflicts with theoretical calculations for a dideuterated compound) . Structural Feature: Two deuterium atoms at the first carbon. Application: Used in mechanistic studies to track hydrogen/deuterium exchange reactions.
Propene-2-D1 (Hypothetical) :
- Molecular Formula : C₃H₅D.
- Theoretical Molecular Weight : ~43.09 g/mol (vs. 42.08 g/mol for protiated propene).
- Key Difference : Deuterium at C2 alters reaction kinetics (e.g., slower C–D bond cleavage in radical reactions).
Halogenated Propene Derivatives
Chlorinated analogs exhibit divergent reactivity due to electronegative substituents:
- 1-Propene, 1,1-Dichloro- (C₃H₄Cl₂): CAS No.: 563-54-2 Molecular Weight: 112.96 g/mol. Behavior: Enhanced stability for polymerization but reduced nucleophilicity compared to propene.
- 1-Propene, 2,3-Dichloro- (C₃H₄Cl₂): CAS No.: 78-88-6 Application: Intermediate in agrochemical synthesis, leveraging Cl substituents for electrophilic reactions.
Nitrogen-Containing Analogs
- 2-Propen-1-amine, N-2-propenyl (C₆H₁₁N): CAS No.: 124-02-7 Molecular Weight: 97.16 g/mol. Role: Demonstrates how functional groups (e.g., amines) modify propene’s reactivity in organic synthesis.
Research Findings and Data Tables
Table 1: Comparative Analysis of Propene Derivatives
Key Research Insights:
- Deuterium Effects : Deuterated propenes exhibit slower reaction rates in processes involving C–H bond cleavage due to the higher bond dissociation energy of C–D (~343 kJ/mol vs. ~364 kJ/mol for C–H) .
- Chlorinated Derivatives : Dichloropropenes are less volatile (boiling point ~80–120°C) compared to propene (-47.7°C), making them suitable for industrial solvents .
- Spectroscopic Differentiation : this compound would show distinct IR peaks (e.g., C–D stretch at ~2100 cm⁻¹) versus C–H stretches (~2900–3100 cm⁻¹) in protiated propene.
Biological Activity
Propene-2-D1, also known as 2-deuteropropene, is a deuterated version of propene, a simple alkene with the formula C₃H₆. The introduction of deuterium (D) in place of hydrogen (H) in organic compounds can significantly alter their chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
This compound is characterized by its molecular structure, which includes:
- Molecular Formula : C₃D₆
- Molecular Weight : 42.08 g/mol
- Boiling Point : Approximately 40 °C
The presence of deuterium affects the vibrational frequencies of the molecule, which can influence its reactivity and interaction with biological systems.
Cytotoxicity and Cell Proliferation
The cytotoxic effects of propene derivatives have been investigated in several studies. For example, certain propylene derivatives showed minimal anti-proliferative activity against human cancer cell lines. This suggests that while these compounds may not be highly toxic to normal cells, their effectiveness in cancer therapy could be explored further.
Study 1: Antioxidant Activity
A study conducted on various propylene derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. The results indicated varying degrees of antioxidant activity among different compounds, suggesting potential therapeutic applications in oxidative stress-related conditions.
Compound | DPPH Scavenging Activity (IC50 μg/mL) |
---|---|
d2 | 134 |
d5 | 174 |
d6 | 305.5 |
Study 2: Metabolic Pathways
Another significant aspect of this compound's biological activity involves its metabolic pathways. Deuterated compounds often exhibit altered metabolic rates compared to their non-deuterated counterparts. Research indicates that the incorporation of deuterium can lead to slower metabolism and prolonged action of the drug in biological systems, which may enhance therapeutic efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following factors are critical in determining its activity:
- Substituent Effects : The presence and nature of substituents on the alkene can significantly affect biological interactions.
- Isomeric Forms : The configuration (cis/trans) may also play a role in its interaction with biological targets.
Q & A
Basic Research Questions
Q. How can researchers synthesize Propene-2-D1 with high isotopic purity, and what methodological considerations ensure reproducibility?
- Methodological Answer : Synthesis of this compound typically involves deuterium substitution at the C2 position via catalytic deuteration or isotopic exchange. Key steps include:
- Catalytic Deuteration : Use of deuterium gas (D₂) and transition metal catalysts (e.g., Pd/C) under controlled temperature and pressure to minimize side reactions .
- Isotopic Purity Verification : Employ mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) to confirm >98% deuterium incorporation. NMR (¹H and ²H) can identify residual protium signals .
- Reproducibility : Document reaction conditions (solvent, catalyst loading, reaction time) in detail to align with reproducibility standards for experimental procedures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
Technique | Application | Key Considerations |
---|---|---|
¹H NMR | Detects non-deuterated protons; absence of C2-H signal confirms deuteration. | Use high-resolution (≥400 MHz) and deuterated solvents to avoid interference . |
²H NMR | Directly identifies deuterium position. | Low sensitivity requires long acquisition times; combine with DEPT or COSY for structural confirmation . |
IR Spectroscopy | Detects C-D stretching vibrations (~2100 cm⁻¹). | Compare with unlabeled propene to distinguish isotopic shifts . |
- Cross-validate results with GC-MS to rule out impurities .
Q. How can researchers confirm the deuteration position in this compound using NMR?
- Methodological Answer :
- 1D NOE Experiments : Irradiate adjacent protons (e.g., C1 or C3) to observe polarization transfer to deuterium, confirming spatial proximity .
- ²H Isotopic Shifts : Compare ²H NMR chemical shifts with computational predictions (DFT) to validate deuteration site .
- Synthetic Controls : Co-synthesize unlabeled propene and compare spectral profiles to isolate isotopic effects .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) involving this compound inform reaction mechanisms in organometallic catalysis?
- Methodological Answer :
- Experimental Design : Compare reaction rates (k_H/k_D) between Propene and this compound in catalytic cycles (e.g., hydrogenation or polymerization).
- Data Interpretation : A k_H/k_D > 1 indicates a primary KIE, suggesting bond-breaking at C2 is rate-determining. Use Eyring plots to correlate activation parameters with mechanistic steps .
- Contradiction Resolution : If observed KIE contradicts theoretical models, re-evaluate transition-state assumptions using computational chemistry (e.g., DFT or MD simulations) .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) from this compound studies be resolved?
- Methodological Answer :
- Error Source Analysis : Check isotopic purity (via MS) and calibration of calorimetric instruments. Even 2% protium contamination can skew results .
- Comparative Studies : Replicate measurements using alternative methods (e.g., combustion calorimetry vs. computational thermodynamics) .
- Peer Validation : Share raw datasets and protocols for independent verification, aligning with transparency standards in analytical chemistry .
Q. What computational methods are used to model the vibrational spectra of this compound, and how do they address discrepancies with experimental data?
- Methodological Answer :
- DFT Simulations : Use B3LYP/6-311++G(d,p) basis sets to predict C-D vibrational frequencies. Adjust for anharmonicity using scaling factors derived from experimental IR .
- Hybrid QM/MM Approaches : Model solvent effects or matrix isolation conditions to improve agreement with observed spectra .
- Sensitivity Analysis : Vary computational parameters (e.g., basis set size) to quantify uncertainty margins, as recommended in quantum chemistry reporting guidelines .
Q. Guidelines for Research Design
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions. For example, a study on this compound’s environmental stability must address its relevance to atmospheric chemistry .
- Data Presentation : Follow ARRIVE guidelines for experimental detail (e.g., reagent batch numbers, spectrometer calibration logs) to ensure replicability .
- Conflict Resolution : Use triangulation (e.g., combining NMR, MS, and computational data) to resolve contradictions, as emphasized in qualitative research practices .
Properties
IUPAC Name |
2-deuterioprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.